Clorhidrato de terazosina

Descripción general

Descripción

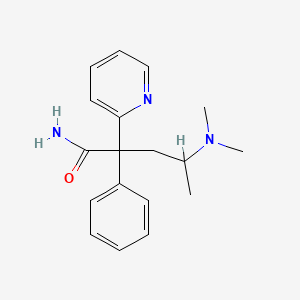

El Clorhidrato de Terazosina es un derivado de la quinazolina y un antagonista alfa-1 adrenérgico. Se utiliza principalmente en el tratamiento de la hiperplasia prostática benigna sintomática y el control de la hipertensión . Al bloquear la acción de la adrenalina en los receptores alfa-1 adrenérgicos, provoca la relajación del músculo liso en los vasos sanguíneos y la próstata .

Aplicaciones Científicas De Investigación

El Clorhidrato de Terazosina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los antagonistas alfa-1 adrenérgicos.

Mecanismo De Acción

El Clorhidrato de Terazosina ejerce sus efectos bloqueando selectivamente los receptores alfa-1 adrenérgicos. Esta inhibición provoca la relajación del músculo liso en los vasos sanguíneos y la próstata, lo que lleva a una disminución de la presión arterial y a una mejora del flujo urinario . Los objetivos moleculares incluyen los adrenoceptores alfa-1, y las vías implicadas están principalmente relacionadas con la vía de señalización adrenérgica .

Análisis Bioquímico

Biochemical Properties

Terazosin hydrochloride interacts with alpha-1-adrenoceptors, which are a type of protein found in various parts of the body, including smooth muscle in blood vessels and the prostate . By blocking the action of adrenaline on these receptors, terazosin hydrochloride causes relaxation of these muscles, which can help to lower blood pressure and improve urinary flow .

Cellular Effects

Terazosin hydrochloride’s effects on cells are largely due to its interaction with alpha-1-adrenoceptors. By blocking these receptors, it can cause relaxation of smooth muscle cells in blood vessels and the prostate . This can lead to a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia .

Molecular Mechanism

The molecular mechanism of action of terazosin hydrochloride involves its selective inhibition of alpha-1-adrenoceptors . This inhibition results in relaxation of smooth muscle in blood vessels and the prostate, which can lower blood pressure and improve urinary flow .

Dosage Effects in Animal Models

In animal models, the effects of terazosin hydrochloride have been observed to potentially suppress acetaminophen-induced acute liver injury

Metabolic Pathways

Terazosin hydrochloride is primarily metabolized in the liver . The majority of terazosin is hepatically metabolized, with metabolites including 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

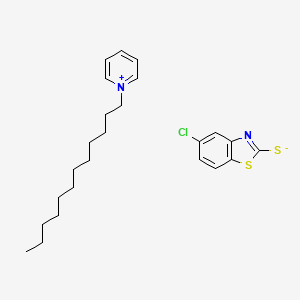

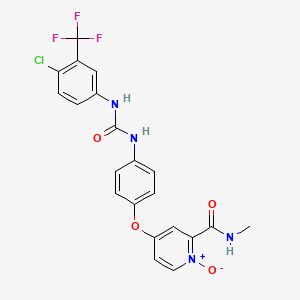

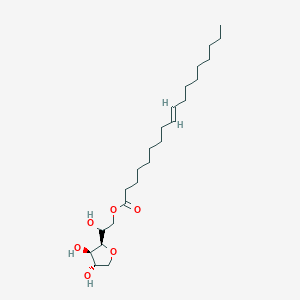

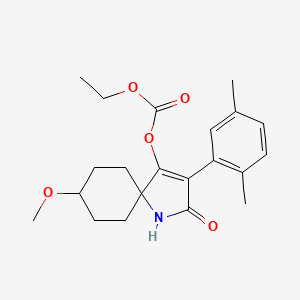

La síntesis de Clorhidrato de Terazosina implica la reacción de piperazina con cloruro de 2-furoílo, seguida de hidrogenación catalítica del anillo de furano. Este intermedio se calienta entonces en presencia de 2-cloro-6,7-dimetoxiquinazolin-4-amina para dar Terazosina . La preparación de dihidrato de this compound implica un paso inicial de preparación de la base de Terazosina, que se hace reaccionar con ácido clorhídrico para formar la sal de clorhidrato .

Métodos de Producción Industrial

Los métodos de producción industrial para el this compound suelen implicar la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para el rendimiento y la pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Clorhidrato de Terazosina se somete a diversas reacciones químicas, entre ellas:

Oxidación: La Terazosina se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: La reducción de la Terazosina puede conducir a la formación de su forma base.

Sustitución: Pueden producirse diversas reacciones de sustitución en el anillo de quinazolina, dando lugar a diferentes análogos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos agentes halogenantes para las reacciones de sustitución .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la quinazolina, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Tamsulosina: Otro antagonista alfa-1 adrenérgico utilizado para indicaciones similares.

Doxazosina: Utilizado para el tratamiento de la hipertensión y la hiperplasia prostática benigna.

Alfuzosina: También utilizado para la hiperplasia prostática benigna.

Unicidad

El Clorhidrato de Terazosina es único en su afinidad de unión específica y selectividad por los receptores alfa-1 adrenérgicos. Presenta un perfil farmacocinético distinto, con una vida media más larga en comparación con algunos de sus homólogos, lo que lo hace adecuado para la dosificación una vez al día .

Propiedades

IUPAC Name |

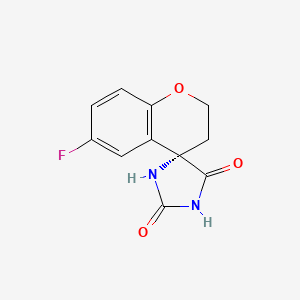

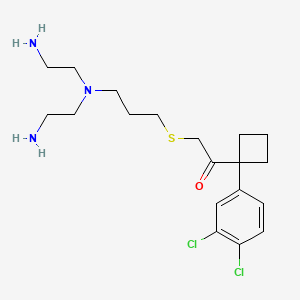

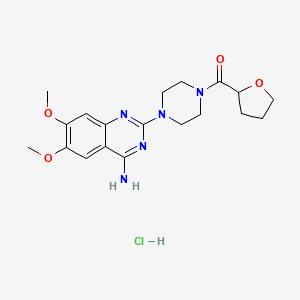

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSWDOUXSCRCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63590-64-7 (Parent) | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045493 | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-08-8, 70024-40-7 | |

| Record name | Terazosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Terazosin Hydrochloride is a selective α1-adrenergic receptor blocker. [] This means it binds to α1-adrenergic receptors, preventing the natural agonists (like norepinephrine and epinephrine) from binding and exerting their effects. [] This blockade leads to vasodilation, reducing peripheral vascular resistance and venous return to the heart. []

A: In addition to its systemic vasodilatory effects, Terazosin Hydrochloride also relaxes smooth muscle in the prostate and bladder neck. [, ] This relaxation relieves urethral resistance, thereby improving urine flow and alleviating symptoms associated with BPH. [, ]

A: The molecular formula of Terazosin Hydrochloride Dihydrate is C19H26N5O4Cl(H2O)2. [] Its molecular weight is 459.95 g/mol. []

ANone: Various spectroscopic methods are used to characterize Terazosin Hydrochloride, including:

- NMR Spectroscopy (1H-NMR): Provides information about the hydrogen atoms within the molecule, aiding in structural elucidation. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, , ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]

A: Yes, Terazosin Hydrochloride exhibits polymorphism, meaning it can exist in different crystal structures with distinct physicochemical properties. [] Researchers have identified several polymorphs and solvates, including four solvent-free forms, a methanolate, a dihydrate, and a form obtained by desolvating the methanolate. []

A: Studies have investigated the relative stability of various Terazosin Hydrochloride forms. [] Understanding the stability of different polymorphs is crucial for developing stable formulations with predictable dissolution and bioavailability.

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying Terazosin Hydrochloride. These include:

- UV Detection: Measures the absorbance of Terazosin Hydrochloride at a specific wavelength, typically 245 nm or 246 nm. [, , ]

- Fluorescence Detection: Detects the fluorescence emitted by Terazosin Hydrochloride after excitation at a specific wavelength. [, ]

- Mass Spectrometry (MS/ESI): Provides high sensitivity and selectivity for quantifying Terazosin Hydrochloride in complex matrices like human plasma. [, ]

A: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the method. [, ] For Terazosin Hydrochloride, this involves demonstrating that the chosen method can reliably quantify the drug within the relevant concentration range in the specific matrix (e.g., pharmaceutical formulations or biological samples).

A: Terazosin Hydrochloride is typically administered orally, usually in tablet or capsule form. [, , , ]

A: Bioequivalence studies comparing different Terazosin Hydrochloride formulations have been conducted under both fasting and fed conditions. [] These studies assess how food intake affects the drug's absorption, distribution, metabolism, and excretion (ADME).

A: Yes, researchers have explored transdermal delivery of Terazosin Hydrochloride using iontophoresis, a technique that uses a mild electric current to enhance drug penetration through the skin. [, , ] These studies suggest that iontophoresis could be a promising strategy for delivering Terazosin Hydrochloride, potentially offering advantages like improved patient compliance and reduced side effects.

ANone: Terazosin Hydrochloride is primarily used to treat:

- Hypertension: Its α1-adrenergic receptor blocking properties promote vasodilation, reducing blood pressure. [, , , ]

- Benign Prostatic Hyperplasia (BPH): Terazosin Hydrochloride relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and alleviating BPH symptoms. [, , , , ]

A: While Terazosin Hydrochloride is not typically the primary treatment for chronic prostatitis, it is sometimes used in combination with other medications, like antibiotics, to manage symptoms, particularly those related to urinary flow. [, , , ]

A: As with any medication, Terazosin Hydrochloride can cause side effects. The most common side effects are related to its mechanism of action and include dizziness, headache, fatigue, and postural hypotension (a drop in blood pressure upon standing). [, ]

A: Yes, Terazosin Hydrochloride may interact with other medications, potentially altering their effects or increasing the risk of side effects. [] It is essential to inform healthcare providers about all medications being taken, including over-the-counter drugs and supplements, to minimize the risk of interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.